molecular formula C20H20BrN3O B2478935 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-39-5

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2478935
CAS RN: 847395-39-5
M. Wt: 398.304
InChI Key: FZBGTARPNFSZDI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that is widely used in scientific research. It is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compounds Synthesis

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is involved in the synthesis of various heterocyclic compounds. Research demonstrates its role in preparing oxazepine, pyrazole, and isoxazole derivatives through complex chemical reactions. These processes involve multiple steps, including the formation of Schiff bases and chalcone derivatives (Adnan, Hassan, & Thamer, 2014).

Arylation of Azoles

This compound is also instrumental in the arylation of azoles. It aids in the preparation of azolyl piperidines, including pyrazoles and imidazoles, by reacting with bromopyridines and undergoing subsequent pyridine ring reduction. This method extends to benzo analogues of the title compounds, showcasing its versatility in chemical synthesis (Shevchuk et al., 2012).

Spiroxindole Fused Pyrrolidine Synthesis

In the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, this compound plays a crucial role. The process involves a 1,3-dipolar cycloaddition reaction, where azomethine ylides generated from isatin and secondary amino acids react with benzo-imidazol-2-yl-3-phenylacrylonitrile. This demonstrates its utility in creating complex molecular structures (Poomathi et al., 2015).

Phosphodiesterase Inhibition and Antimicrobial Activities

This compound is part of a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, which have been evaluated for phosphodiesterase inhibition and antimicrobial activities. This suggests potential applications in pharmaceutical research and development (Bukhari et al., 2013).

Luminescent Heterotetracyclic Frameworks

Its use in synthesizing luminescent heterotetracyclic frameworks demonstrates potential applications in material science. These frameworks exhibit fluorescence in solutions with high quantum yields, indicating their potential use in optical and electronic applications (Tomashenko, Novikov, & Khlebnikov, 2017).

properties

IUPAC Name

1-(4-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-13(2)24-18-6-4-3-5-17(18)22-20(24)14-11-19(25)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBGTARPNFSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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